[(2S)-1-Acetylpiperidin-2-yl]methyl butanoate
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Overview
Description
[(2S)-1-Acetylpiperidin-2-yl]methyl butanoate is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols This particular compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-Acetylpiperidin-2-yl]methyl butanoate typically involves the esterification of butanoic acid with an alcohol derivative of piperidine. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactors allows for better control over reaction parameters, leading to a more sustainable and scalable process .
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-Acetylpiperidin-2-yl]methyl butanoate can undergo various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water
Reduction: Lithium aluminum hydride, dry ether
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Hydrolysis: Butanoic acid and [(2S)-1-Acetylpiperidin-2-yl]methanol
Reduction: [(2S)-1-Acetylpiperidin-2-yl]methanol
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
[(2S)-1-Acetylpiperidin-2-yl]methyl butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(2S)-1-Acetylpiperidin-2-yl]methyl butanoate involves its interaction with specific molecular targets in biological systems. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Another ester with a similar structure but different functional groups.
Ethyl butanoate: An ester with a similar backbone but different alkyl group.
Butyl propanoate: An ester with a similar ester linkage but different acid and alcohol components.
Uniqueness
[(2S)-1-Acetylpiperidin-2-yl]methyl butanoate is unique due to its piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler esters like methyl butanoate and ethyl butanoate, making it valuable for specific applications in research and industry.
Properties
CAS No. |
647021-23-6 |
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Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
[(2S)-1-acetylpiperidin-2-yl]methyl butanoate |
InChI |
InChI=1S/C12H21NO3/c1-3-6-12(15)16-9-11-7-4-5-8-13(11)10(2)14/h11H,3-9H2,1-2H3/t11-/m0/s1 |
InChI Key |
AOVLVPVLEXGMJV-NSHDSACASA-N |
Isomeric SMILES |
CCCC(=O)OC[C@@H]1CCCCN1C(=O)C |
Canonical SMILES |
CCCC(=O)OCC1CCCCN1C(=O)C |
Origin of Product |
United States |
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